molecular formula C21H18O14S B12363032 Genistein 4'-glucuronide-7-sulfate

Genistein 4'-glucuronide-7-sulfate

Cat. No.: B12363032
M. Wt: 526.4 g/mol
InChI Key: SQCSMLZKGFBVFL-ZFORQUDYSA-N
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Description

G-4’G-7S is an endogenous metabolite of genistein, a naturally occurring isoflavone found in soy products. This compound is known for its potential estrogenic activity, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of G-4’G-7S typically involves the metabolic conversion of genistein. This process can be carried out in vitro using specific enzymes that facilitate the conversion. The reaction conditions often include maintaining an optimal pH and temperature to ensure the efficiency of the enzymatic activity .

Industrial Production Methods

Industrial production of G-4’G-7S is not widely documented, as it is primarily used for research purposes. large-scale production would likely involve biotechnological methods, utilizing microbial or enzymatic systems to convert genistein into G-4’G-7S under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

G-4’G-7S can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of G-4’G-7S may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

G-4’G-7S has a wide range of applications in scientific research, including:

Mechanism of Action

G-4’G-7S exerts its effects primarily through its interaction with estrogen receptors. Upon binding to these receptors, it can modulate the expression of various genes involved in cellular growth, differentiation, and metabolism. The molecular pathways involved include the activation of estrogen receptor-mediated signaling cascades, which can influence a wide range of physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

G-4’G-7S is unique due to its specific metabolic origin from genistein and its distinct estrogenic activity. Unlike its parent compound, G-4’G-7S may exhibit different binding affinities and effects on estrogen receptors, making it a valuable compound for studying estrogenic mechanisms and developing targeted therapies .

Properties

Molecular Formula

C21H18O14S

Molecular Weight

526.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(5-hydroxy-4-oxo-7-sulfooxychromen-3-yl)phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C21H18O14S/c22-12-5-10(35-36(29,30)31)6-13-14(12)15(23)11(7-32-13)8-1-3-9(4-2-8)33-21-18(26)16(24)17(25)19(34-21)20(27)28/h1-7,16-19,21-22,24-26H,(H,27,28)(H,29,30,31)/t16-,17-,18+,19-,21+/m0/s1

InChI Key

SQCSMLZKGFBVFL-ZFORQUDYSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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